Thiphenamil hydrochloride
Overview
Description
Thiphenamil hydrochloride is an antispasmodic drug with local anesthetic activity. It is primarily used to inhibit contractions in smooth muscles, making it effective in treating conditions such as renal colic and stone management . The compound is known for its ability to suppress upper urinary tract contractility .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiphenamil hydrochloride is synthesized in a two-step process. The first step involves the reaction of diphenylacetyl chloride with ethylene sulfide to form 2-(chloroethyl)diphenylthioacetate. This intermediate is then treated with diethylamine to produce 2-(diethylaminoethyl)diphenylthioacetate hydrochloride .
Industrial Production Methods: The synthesis is carried out under mild conditions, making it simpler than other known methods. The process involves the use of ethylene sulfide, which is prepared from ethylene carbonate and potassium thiocyanate . The final product is obtained by dissolving the intermediate in diethylamine and allowing the mixture to stand at room temperature for several days .
Chemical Reactions Analysis
Types of Reactions: Thiphenamil hydrochloride undergoes various chemical reactions, including substitution and reduction reactions. It is known to inhibit extracellular calcium influx and the release or storage of intracellular calcium .
Common Reagents and Conditions: The synthesis involves reagents such as diphenylacetyl chloride, ethylene sulfide, and diethylamine. The reactions are typically carried out at room temperature under nitrogen atmosphere to prevent polymerization of ethylene sulfide .
Major Products Formed: The primary product formed is 2-(diethylaminoethyl)diphenylthioacetate hydrochloride, which is obtained as a white, crystalline solid .
Scientific Research Applications
Thiphenamil hydrochloride has several scientific research applications:
Chemistry: Used as a smooth muscle relaxant in various chemical studies.
Biology: Investigated for its effects on smooth muscle contraction and calcium influx inhibition.
Medicine: Applied in clinical trials for treating renal colic and stone management.
Industry: Utilized in the production of antispasmodic drugs.
Mechanism of Action
Thiphenamil hydrochloride exerts its effects by inhibiting the contraction of smooth muscles. It achieves this by blocking the influx of extracellular calcium and inhibiting the release or storage of intracellular calcium . This mechanism makes it effective in reducing muscle spasms and contractions.
Comparison with Similar Compounds
Papaverine: Another smooth muscle relaxant that inhibits calcium influx.
Dicyclomine: An antispasmodic drug with similar applications in treating muscle spasms.
Hyoscyamine: Used to treat various muscle spasms and contractions.
Uniqueness: Thiphenamil hydrochloride is unique due to its dual action as an antispasmodic and local anesthetic. Its ability to inhibit both extracellular and intracellular calcium influx sets it apart from other similar compounds .
Properties
IUPAC Name |
S-[2-(diethylamino)ethyl] 2,2-diphenylethanethioate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NOS.ClH/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14,19H,3-4,15-16H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWKCFGWAWRHDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
82-99-5 (Parent) | |
Record name | Thiphenamil hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30203284 | |
Record name | Thiphenamil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
548-68-5 | |
Record name | Benzeneethanethioic acid, α-phenyl-, S-[2-(diethylamino)ethyl] ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=548-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiphenamil hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiphenamil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-[2-(diethylamino)ethyl] α-phenylbenzeneethanethioate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.142 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIPHENAMIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OQ4SP44R2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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